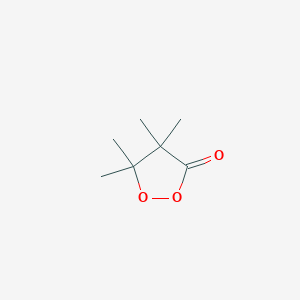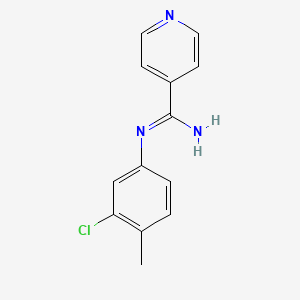
Pactamycate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pactamycate is a structurally unique compound derived from the soil bacterium Streptomyces pactum. It is closely related to pactamycin, a well-known antitumor antibiotic. This compound exhibits potent antimicrobial, antitumor, antiviral, and antiprotozoal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of pactamycate involves a series of stereocontrolled condensations starting with L-threonine as a chiron. The key intermediate is a cyclopentenone harboring a spirocyclic oxazoline. Systematic functionalizations lead to the final product . The reactions are typically conducted in flame-dried glassware under an argon atmosphere to exclude moisture .
Industrial Production Methods
Streptomyces pactum followed by extraction and purification steps. The complexity of its structure suggests that large-scale chemical synthesis may be challenging and costly.
Análisis De Reacciones Químicas
Types of Reactions
Pactamycate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium molybdate, iodine, and potassium permanganate for visualization in thin-layer chromatography . Solvents are typically dried using standard techniques to ensure anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific functionalizations and modifications introduced during the synthesis. For example, the removal of the 6-methylsalicylyl moiety results in de-6-MSA-pactamycate .
Aplicaciones Científicas De Investigación
Pactamycate has a wide range of scientific research applications:
Chemistry: Used as a molecular probe for studying ribosomal function.
Biology: Investigated for its antimicrobial and antiprotozoal activities.
Medicine: Explored for its potential as an antitumor and antiviral agent.
Mecanismo De Acción
Pactamycate exerts its effects by inhibiting protein synthesis. It targets the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting cell growth . This mechanism is similar to that of pactamycin, making it a valuable tool for studying ribosomal function and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Pactamycin: Closely related to pactamycate, with similar biological activities.
De-6-MSA-pactamycin: Lacks the 6-methylsalicylyl moiety.
De-6-MSA-pactamycate: Another congener of this compound, also lacking the 6-methylsalicylyl moiety.
Uniqueness
This compound is unique due to its complex structure and broad-spectrum biological activities. Its ability to inhibit protein synthesis makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
23754-55-4 |
|---|---|
Fórmula molecular |
C26H31N3O8 |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
[(4R,5S,6R,7R,8R,9S)-7-(3-acetylanilino)-6-amino-8,9-dihydroxy-4,9-dimethyl-2-oxo-3-oxa-1-azaspiro[4.4]nonan-8-yl]methyl 2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C26H31N3O8/c1-13-7-5-10-18(31)19(13)22(32)36-12-25(35)21(28-17-9-6-8-16(11-17)14(2)30)20(27)26(24(25,4)34)15(3)37-23(33)29-26/h5-11,15,20-21,28,31,34-35H,12,27H2,1-4H3,(H,29,33)/t15-,20-,21-,24-,25+,26-/m1/s1 |
Clave InChI |
GRYVVIDCTCRLJM-BXSXBJHJSA-N |
SMILES isomérico |
C[C@@H]1[C@]2([C@@H]([C@H]([C@]([C@@]2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1 |
SMILES canónico |
CC1C2(C(C(C(C2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




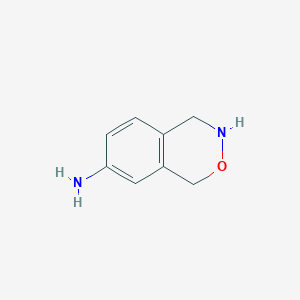
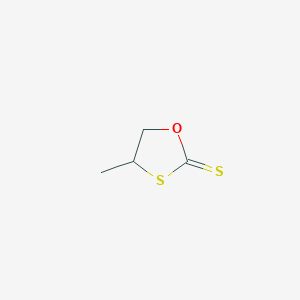
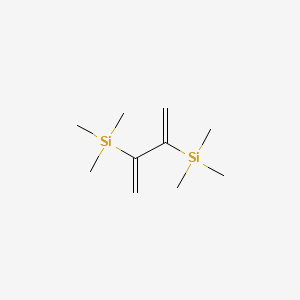
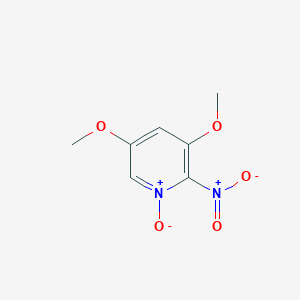
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
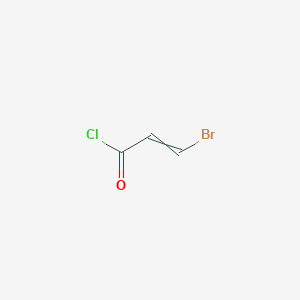
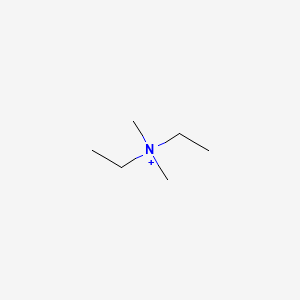
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)

